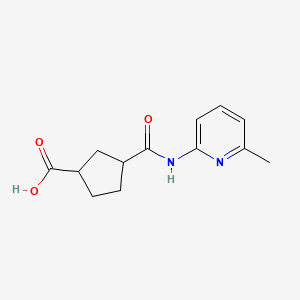

3-((6-Methylpyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-((6-Methylpyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid” is a complex organic molecule. It contains a cyclopentanecarboxylic acid moiety, which is a colorless nonvolatile oil . The compound also includes a 6-methylpyridin-2-yl group, which is a derivative of pyridine with a methyl group at the 6th position .

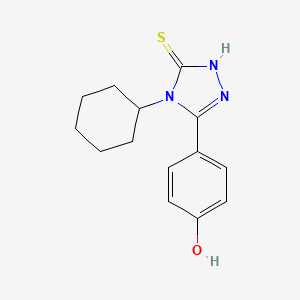

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The cyclopentanecarboxylic acid moiety contributes a five-membered ring to the structure, while the 6-methylpyridin-2-yl group adds an aromatic ring . The carbamoyl group serves as a bridge connecting these two moieties.Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the reaction conditions and the other reactants present. The carboxylic acid group could potentially undergo reactions such as esterification or decarboxylation. The pyridine moiety might participate in electrophilic substitution reactions .科学的研究の応用

Anti-Fibrosis Activity

The compound has been studied for its potential anti-fibrosis activity. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Inhibition of Carbonic Anhydrases

The compound has been studied as a potential inhibitor of cancer-related carbonic anhydrases IX and XII. These isoforms are implicated in various physiological processes and are expressed in both normal and cancerous cells. The compound was found to inhibit these isoforms with inhibition constants ranging from sub- to low-micromolar range .

Anti-Proliferative Activity

The compound has also been evaluated for its potential anti-proliferative activity. It was assessed for its antitumor activity on NCI-59 human cancer types .

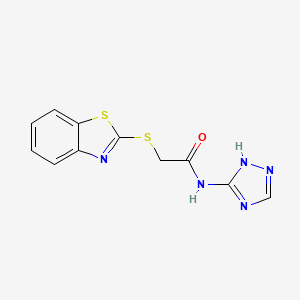

Synthesis of Novel Heterocyclic Compounds

The compound has been used in the synthesis of novel heterocyclic compounds with potential biological activities. These compounds have been reported to exhibit diverse types of biological and pharmaceutical activities .

特性

IUPAC Name |

3-[(6-methylpyridin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-8-3-2-4-11(14-8)15-12(16)9-5-6-10(7-9)13(17)18/h2-4,9-10H,5-7H2,1H3,(H,17,18)(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILAQXYMBWIHCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2CCC(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B603497.png)

![ethyl 4-methyl-2-{[(9H-purin-6-ylsulfanyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B603498.png)

![N-(5-chloro-2-pyridinyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B603500.png)

![4-{5-[(2-oxo-2-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}ethyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B603502.png)

![2-[(4-chlorophenyl)sulfonyl]-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B603503.png)

![2-[(4-chlorophenyl)sulfonyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B603506.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B603508.png)

![6-chloro-5-({[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B603509.png)

![4-{5-[(2-carboxyethyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B603510.png)